Product packaging for 3,3,3-Trifluoro-2-methylpropan-1-amine(Cat. No.:CAS No. 359-42-2)

3,3,3-Trifluoro-2-methylpropan-1-amine

Cat. No.: B3051765
CAS No.: 359-42-2
M. Wt: 127.11 g/mol
InChI Key: RGXWOVRGNDFFDI-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride (CAS 2794-71-0) is a valuable fluorinated amine building block primarily used in scientific research and development, particularly in medicinal chemistry and drug discovery . The compound has a molecular formula of C4H9ClF3N and a molecular weight of 163.57 g/mol . The incorporation of the trifluoromethyl group is a common strategy in drug design to influence the potency, metabolic stability, and membrane permeability of candidate molecules . As such, this amine serves as a critical precursor in the synthesis of more complex target compounds for Structure-Activity Relationship (SAR) studies, helping to fine-tune the pharmacological profiles of new chemical entities . Researchers utilize this compound under the precaution that it may cause skin and eye irritation and may be harmful if swallowed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . It is recommended to store the material in an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8F3N B3051765 3,3,3-Trifluoro-2-methylpropan-1-amine CAS No. 359-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-3(2-8)4(5,6)7/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXWOVRGNDFFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438452
Record name 1-Propanamine, 3,3,3-trifluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-42-2
Record name 1-Propanamine, 3,3,3-trifluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications and Functionalization in Advanced Organic Synthesis

Modulation of Molecular Properties for Research Applications

Influence on Lipophilicity and Metabolic Stability

The introduction of a trifluoromethyl group significantly impacts two crucial pharmacokinetic parameters: lipophilicity and metabolic stability.

Metabolic Stability: Fluorine and fluorinated motifs are often strategically introduced into drug candidates to enhance their metabolic stability. tandfonline.com Carbon-hydrogen bonds are susceptible to oxidation by metabolic enzymes like the cytochrome P450 family. Replacing a hydrogen atom with a fluorine atom, or a methyl group with a trifluoromethyl group, can block these "metabolic soft spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. This strategy can lead to a longer drug half-life and improved bioavailability. pressbooks.pub Specifically, the N-CF3 motif has been shown to confer increased metabolic stability in various heterocyclic systems. mdpi.comnih.gov The balance between increasing lipophilicity and improving metabolic stability is a key consideration in drug design, with metrics like Lipophilic Metabolism Efficiency (LipMetE) being used to guide compound optimization. nih.gov

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

PropertyInfluence of CF3 GroupConsequence in Drug Design
LipophilicityIncreasesCan improve membrane permeability and biodistribution mdpi.comresearchgate.net
Metabolic StabilityIncreasesBlocks metabolic oxidation, potentially increasing drug half-life mdpi.comtandfonline.com

Alteration of Basicity of Nitrogen Centers

The basicity of amine nitrogen centers is a fundamental property that governs molecular interactions, solubility, and pharmacokinetic profiles. The introduction of a trifluoromethyl group has a profound effect on basicity due to its strong electron-withdrawing nature.

The CF3 group exerts a powerful negative inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen's lone pair makes it less available to accept a proton, thereby significantly decreasing the amine's basicity (pKa of the conjugate acid). masterorganicchemistry.comchemistrysteps.com This principle is well-documented for trifluoroethylamines, which exhibit markedly reduced basicity compared to their non-fluorinated analogs. tandfonline.com This modulation of pKa is a critical tool for medicinal chemists. By fine-tuning the basicity of a nitrogen center, it is possible to optimize a drug's solubility, reduce unwanted interactions with biological targets, and control its ionization state at physiological pH, which in turn affects its absorption and distribution. Other factors, such as the hybridization of the nitrogen atom (sp3-hybridized amines are more basic than sp2-hybridized ones) and resonance delocalization, also play a crucial role in determining the final basicity. libretexts.orglibretexts.org

Use as Non-Basic Amide Bond Surrogates

The amide bond is a ubiquitous functional group in peptides and pharmaceuticals, but it is often susceptible to enzymatic hydrolysis by proteases, leading to poor metabolic stability. chimia.ch Consequently, the development of non-basic, stable surrogates for the amide bond is a major focus in drug design.

Trifluoroethylamines have been investigated as effective amide isosteres. tandfonline.comnih.gov They can mimic the hydrogen-bond donating capability of the amide N-H group, a crucial feature for target binding, while possessing greater stability to hydrolysis. tandfonline.com The reduced basicity of the trifluoroethylamine nitrogen, as discussed previously, prevents the unwanted protonation that could occur with a more basic amine, making it a more faithful mimic of the neutral amide group. Other functional groups, such as fluoroalkenes and 1,2,3-triazoles, have also been successfully employed as amide bond surrogates, offering a combination of chemical stability and structural similarity to the native peptide linkage. nih.govmdpi.com

Table 2: Comparison of Amide Bond and Surrogates

Functional GroupKey FeaturesMetabolic Stability
AmidePlanar, H-bond donor/acceptorSusceptible to protease cleavage
TrifluoroethylamineH-bond donor, reduced basicity tandfonline.comResistant to hydrolysis
1,2,3-TriazoleMimics geometry and dipole moment mdpi.comResistant to hydrolysis chimia.ch

Strategic Incorporation in Bioactive Molecule Synthesis Research

The strategic placement of fluorinated groups is a cornerstone of modern medicinal chemistry. The synthesis of molecules containing motifs like the N-trifluoromethyl group allows for the precise tuning of biological activity and pharmacokinetic properties.

Design of N-CF3 Drug Bioisosteres

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tactic in drug optimization. nih.gov The N-trifluoromethyl (N-CF3) group is an emerging bioisostere with significant potential to modulate molecular properties. nih.gov Although its use has been somewhat limited by synthetic challenges, new methods are making this motif more accessible. nih.govresearchgate.net

The N-CF3 group can serve as a bioisostere for other functionalities, altering steric profile, lipophilicity, and metabolic stability. nih.gov Its strong electron-withdrawing nature also dramatically lowers the basicity of the nitrogen atom it is attached to. This allows chemists to eliminate basicity at a specific nitrogen center while introducing a lipophilic and metabolically robust group. The development of N-CF3 analogues of known drugs and bioactive molecules is an area of increasing interest, with the potential to generate new chemical entities with improved therapeutic profiles. mdpi.comresearchgate.net

Synthesis of N-CF3-Tailored Amino Acids

Amino acids and peptides are essential building blocks for numerous therapeutics. The incorporation of unnatural, fluorinated amino acids is a proven strategy for creating peptides with enhanced stability and novel conformational properties. While the synthesis of amino acids bearing a C-CF3 group is well-established, the creation of N-CF3-tailored amino acids presents unique synthetic hurdles. researchgate.netresearchgate.net

The direct N-trifluoromethylation of amino acid derivatives remains a challenge due to the electronic properties of the N-CF3 bond. researchgate.net However, progress in synthetic methodology is providing new routes to access these valuable building blocks. mdpi.com The availability of N-CF3 amino acids would enable their incorporation into peptides, providing a novel method to modify the properties of the peptide backbone. This could lead to the development of peptidomimetics with increased resistance to proteolysis and fine-tuned receptor binding affinities, as the N-CF3 group would alter the electronic environment and hydrogen-bonding capacity of the peptide linkage.

Investigational Use in Enzyme Inhibitor Research (e.g., PTP1B inhibitors, related fluorinated motifs)

The strategic incorporation of fluorinated motifs is widely used in the design of enzyme inhibitors. Protein Tyrosine Phosphatase 1B (PTP1B) is a major therapeutic target for type 2 diabetes and obesity, as it acts as a negative regulator of insulin (B600854) and leptin signaling pathways. nih.govpatsnap.com Consequently, the development of potent and selective PTP1B inhibitors is a highly active area of research. nih.gov

The trifluoromethyl group is a valuable tool in this context. It can be incorporated into inhibitor scaffolds to probe interactions within the enzyme's binding site and to enhance properties such as cell permeability and metabolic stability. A key challenge in designing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP). juniperpublishers.comresearchgate.net Inhibitors are often designed to interact with non-conserved residues in secondary binding sites adjacent to the main catalytic pocket to impart selectivity. nih.gov The unique steric and electronic properties of trifluoromethylated fragments can be exploited to optimize these selective interactions, leading to the discovery of more effective and safer therapeutic candidates.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,3,3 Trifluoro 2 Methylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3,3-Trifluoro-2-methylpropan-1-amine, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides a complete picture of the molecule's connectivity and environment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and established NMR principles. pdx.educompoundchem.comlibretexts.orgchemistrysteps.comoregonstate.edu

¹H NMR: The proton spectrum is expected to show distinct signals for the amine (NH₂), methylene (B1212753) (CH₂), methine (CH), and methyl (CH₃) protons. The NH₂ protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. compoundchem.com The CH proton, adjacent to the chiral center and the trifluoromethyl group, would likely appear as a complex multiplet due to coupling with the neighboring CH₂ and CH₃ protons. The CH₂ protons, being diastereotopic, may show complex splitting patterns. The CH₃ protons would appear as a doublet, split by the adjacent CH proton.

¹³C NMR: The carbon spectrum would display four unique signals corresponding to the four carbon environments in the molecule. The carbon of the trifluoromethyl (CF₃) group would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the other carbons (CH, CH₂, and CH₃) would be influenced by their proximity to the electronegative fluorine atoms and the amine group. libretexts.orgdocbrown.info

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. nih.govbiophysics.org For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal. This signal would likely appear as a doublet due to coupling with the vicinal proton on the adjacent carbon (the CH group). rsc.org The chemical shift of this signal provides a sensitive probe of the local electronic environment. rsc.org

Interactive Table: Predicted NMR Data for this compound
NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling To
¹H-NH₂1.0 - 4.0Broad Singlet-
¹H-CH -2.5 - 3.5MultipletCH₂, CH₃
¹H-CH₂ -NH₂2.7 - 3.2MultipletCH
¹H-CH₃ 1.0 - 1.3DoubletCH
¹³C-C F₃120 - 130Quartet³JCF
¹³C-C H-35 - 45--
¹³C-C H₂-NH₂40 - 50--
¹³C-C H₃15 - 25--
¹⁹F-CF₃ -65 to -75Doublet³JHF

Note: Predicted values are estimates based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. pdx.educompoundchem.comlibretexts.orgdocbrown.info

Quantitative NMR for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance without the need for an identical reference standard for the analyte. diva-portal.orgacs.org Both ¹H and ¹⁹F nuclei are well-suited for qNMR due to their 100% natural abundance and high sensitivity. nih.govrsc.org

For this compound, a qNMR assay would involve dissolving a precisely weighed amount of the sample along with a known amount of an internal standard in a suitable deuterated solvent. diva-portal.org The internal standard must have a signal that is well-resolved from any of the analyte's signals. By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from the internal standard, the exact purity or concentration can be calculated. acgpubs.org

This technique is particularly valuable for:

Purity Assessment: Determining the absolute purity of a synthesized batch of the amine. acs.org

Reaction Monitoring: Tracking the consumption of starting materials and the formation of this compound in real-time directly in the NMR tube.

Yield Determination: Calculating the final yield of a reaction without the need for isolation, by referencing the product signals to an internal standard added at the start of the reaction.

The distinct and often clear signals in ¹⁹F NMR spectra make it an especially robust option for qNMR of fluorinated compounds, as there is virtually no background interference. nih.govrsc.org

X-ray Crystallography for Absolute Stereochemical Assignment

This compound possesses a chiral center at the second carbon atom. Determining the absolute stereochemistry (i.e., whether it is the R or S enantiomer) is crucial, particularly in pharmaceutical and agrochemical applications. X-ray crystallography is the definitive method for this purpose. nih.govnih.gov

While the free amine is likely a liquid or low-melting solid at room temperature and thus not suitable for single-crystal X-ray diffraction, it can be converted into a crystalline derivative. A common strategy involves reacting the chiral amine with a chiral acid of known absolute configuration, such as tartaric acid or a derivative thereof, to form a diastereomeric salt. These diastereomeric salts often have different physical properties, allowing for their separation.

Once a suitable single crystal of one of the diastereomeric salts is grown, X-ray diffraction analysis can determine its three-dimensional structure. weizmann.ac.ilresearchgate.net By knowing the absolute configuration of the chiral acid used, the absolute configuration of the amine cation within the crystal lattice can be unequivocally assigned. This technique provides unambiguous proof of the spatial arrangement of the atoms at the chiral center.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying it in various matrices. Both gas and liquid chromatography offer powerful solutions.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity and Mixture Analysis

Gas Chromatography (GC): As a volatile compound, this compound is amenable to GC analysis. However, primary amines can be challenging due to their basicity and polarity, which often leads to interactions with active sites on the column and in the inlet, resulting in poor peak shape (tailing) and low reproducibility. restek.comvt.edu To overcome this, specialized columns, such as those with a base-deactivated stationary phase or amine-specific phases (e.g., Rtx-Volatile Amine), are recommended. restek.com A flame ionization detector (FID) provides a robust and universal detection method, while a mass spectrometer (MS) offers definitive identification based on the compound's mass spectrum. researchgate.netjeol.com

Liquid Chromatography (LC): LC is a versatile alternative, particularly when dealing with complex matrices or when derivatization is not desired. helsinki.finih.gov For a polar and basic compound like this compound, several LC modes could be effective:

Reversed-Phase (RP) HPLC: Using columns with fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can offer unique selectivity for fluorinated analytes compared to traditional C18 columns. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating very polar compounds that show little or no retention in reversed-phase mode.

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of the protonated amine on a reversed-phase column.

LC is most powerfully coupled with mass spectrometry (LC-MS), which provides high sensitivity and selectivity for detection and quantification. chromatographyonline.com

Interactive Table: Potential Chromatographic Conditions
TechniqueColumn TypeMobile Phase / Carrier GasDetectorNotes
GCBase-deactivated (e.g., wax-based) or Amine-specificHelium or HydrogenFID, MSDerivatization is often recommended to improve peak shape. restek.comiu.edu
RP-HPLCC18, PFP, or F5Acetonitrile/Water with acid modifier (e.g., TFA, formic acid)MS, ELSD, CADFluorinated phases can provide enhanced selectivity for fluorinated analytes. chromatographyonline.com
HILICAmide, SilicaHigh organic mobile phase (e.g., >80% Acetonitrile) with aqueous bufferMS, ELSD, CADIdeal for highly polar analytes with poor RP retention.

Advanced Sample Preparation and Derivatization for Enhanced Detection

Sample Preparation: To analyze this compound in complex matrices (e.g., environmental or biological samples), a sample preparation step is crucial to isolate the analyte and remove interferences. rsc.orgchromatographyonline.comchromatographyonline.com Common techniques include:

Liquid-Liquid Extraction (LLE): The sample pH is adjusted to a basic value to deprotonate the amine, increasing its solubility in an organic solvent for extraction.

Solid-Phase Extraction (SPE): Using a cartridge with a suitable sorbent (e.g., cation-exchange or reversed-phase), the amine can be selectively retained from the sample matrix and then eluted with a small volume of solvent, effectively cleaning up and concentrating the sample. rsc.org

Derivatization: Derivatization is the process of chemically modifying an analyte to make it more suitable for analysis, particularly for GC. gcms.cz For primary amines, acylation is a common and effective strategy. iu.edu Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine group to form a stable, less polar, and more volatile amide derivative. sigmaaldrich.comnih.govnih.gov

This process offers several key advantages:

Improved Chromatography: The resulting amide is less basic and less polar, leading to sharper, more symmetrical peaks in GC. iu.edu

Enhanced Sensitivity: The introduction of multiple fluorine atoms in the derivative makes it highly sensitive to an Electron Capture Detector (ECD), allowing for trace-level analysis. sigmaaldrich.com

Structural Confirmation: The mass spectrum of the derivative shows a predictable increase in mass, which aids in its identification by GC-MS. nih.gov

Interactive Table: Common Derivatization Reagents for Primary Amines
ReagentAbbreviationDerivative FormedKey Advantages
Trifluoroacetic AnhydrideTFAATrifluoroacetamide (B147638)Highly reactive, forms volatile derivatives. iu.edugcms.cz
Pentafluoropropionic AnhydridePFPAPentafluoropropionamideForms stable derivatives with excellent chromatographic properties. sigmaaldrich.comnih.govnih.gov
Heptafluorobutyric AnhydrideHFBAHeptafluorobutyramideProvides derivatives with the highest sensitivity for ECD. sigmaaldrich.comnih.gov

Coupling with Mass Spectrometry (GC-MS, LC-MS) for Identification and Quantification

The coupling of chromatographic techniques with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides powerful tools for the definitive identification and precise quantification of this compound. These hyphenated techniques are essential in analytical chemistry for separating the analyte from complex matrices and providing structural information based on its mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like many low-molecular-weight amines. waters.combre.com For this compound, its volatility makes it a good candidate for GC-MS analysis. The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Impact (EI) is a common ionization technique used in GC-MS, which bombards the molecule with high-energy electrons, causing fragmentation. waters.com The resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, allowing for structural elucidation and identification by comparison with mass spectral libraries.

Key fragmentation pathways for this compound in EI-MS would likely involve the loss of small neutral molecules or radicals. A prominent fragmentation mechanism for primary amines is the alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom. For this specific compound, this would result in the formation of a stable iminium ion.

To enhance volatility and improve chromatographic peak shape, derivatization is a common strategy in the GC-MS analysis of amines. nih.gov Reagents such as trifluoroacetic anhydride (TFAA) can be used to convert the primary amine group into a less polar trifluoroacetamide derivative. nih.gov This process often leads to better separation and increased sensitivity. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue/ConditionPurpose
Gas Chromatograph Agilent 7890A or similarSeparation of the analyte.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similarNonpolar column suitable for a wide range of volatile compounds.
Carrier Gas HeliumInert gas to carry the sample through the column.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/minTemperature gradient to separate compounds based on boiling points.
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)Mass analysis and detection.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization method for creating reproducible fragmentation.
Mass Range m/z 30-300Covers the expected mass of the parent ion and its fragments.
Source Temperature 230 °CMaintains ions in the gas phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, especially for amines that are less volatile, thermally labile, or require analysis in complex biological or environmental matrices. lcms.czamazonaws.com While GC/MS is often preferred for volatile amines, LC-MS avoids the need for high temperatures that could potentially degrade the sample. lcms.cz In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column.

Electrospray ionization (ESI) is the most common ionization source for LC-MS, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This is highly advantageous for confirming the molecular weight of the analyte. For this compound (MW: 127.11 g/mol ), the primary ion observed in positive-ion ESI would be at m/z 128.12.

For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently employed in both GC and LC setups. amazonaws.comthermofisher.com In this approach, the precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for accurate quantification even at very low concentrations in complex samples. thermofisher.com High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or TOF analyzers, can provide highly accurate mass measurements (<5 ppm error), enabling the determination of the elemental composition of the parent ion and its fragments, which further confirms the identity of the compound. lcms.czlcms.cz

Table 2: Example LC-MS/MS Parameters for Quantification of this compound

ParameterValue/ConditionPurpose
Liquid Chromatograph U-HPLC system (e.g., Thermo Scientific Accela)High-resolution separation. lcms.cz
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm)Standard column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for eluting the analyte.
Flow Rate 0.3 mL/minTypical flow rate for analytical LC-MS.
Mass Spectrometer Triple Quadrupole or Q-TOFFor quantitative (MRM) or high-resolution analysis. lcms.cz
Ionization Mode Positive Electrospray Ionization (ESI+)Soft ionization to generate the protonated molecular ion.
Precursor Ion (Q1) m/z 128.12Selection of the [M+H]⁺ ion.
Product Ions (Q3) To be determined experimentallySpecific fragments monitored for quantification.
Capillary Temperature 280 °CAids in desolvation of the ESI plume. lcms.cz

Other Relevant Spectroscopic Methods (e.g., IR, UV-Vis as applicable in general amine research)

Beyond mass spectrometry, other spectroscopic techniques provide valuable information for the characterization of this compound, primarily by probing the vibrations and electronic transitions of its functional groups.

Infrared (IR) Spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to its primary amine (-NH₂), alkyl (C-H), and trifluoromethyl (C-F) groups.

As a primary aliphatic amine, the compound is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. libretexts.orgorgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. spectroscopyonline.com The presence of two peaks in this region is a clear indicator of a primary amine (R-NH₂), whereas a secondary amine (R₂-NH) typically shows only one peak, and a tertiary amine (R₃N) shows none. orgchemboulder.com An N-H bending vibration (scissoring) is also characteristic of primary amines and appears in the 1650-1580 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The trifluoromethyl group (-CF₃) will give rise to very strong and characteristic C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ range. The high electronegativity of fluorine atoms and the strength of the C-F bond result in intense IR bands, which can be a dominant feature of the spectrum. Additionally, standard C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹, and C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3250 (two bands) libretexts.orgorgchemboulder.comMedium
Primary Amine (N-H)Bending (Scissoring)1650 - 1580 spectroscopyonline.comMedium
Primary Amine (N-H)Wagging910 - 665 orgchemboulder.comStrong, Broad
Alkyl (C-H)Stretching2960 - 2850Medium to Strong
Trifluoromethyl (C-F)Stretching1350 - 1100Very Strong
Aliphatic Amine (C-N)Stretching1250 - 1020 orgchemboulder.comWeak to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Simple, saturated aliphatic amines, such as this compound, lack extensive chromophores (i.e., conjugated π-systems). libretexts.org Consequently, their electronic transitions, which typically involve the non-bonding electrons on the nitrogen atom (n → σ* transitions), occur at very short wavelengths. libretexts.org

Alkyl amines generally exhibit weak absorption in the far UV region, around 200 nm, which is often below the cutoff of standard laboratory spectrophotometers and can be masked by solvent absorption. libretexts.org Therefore, UV-Vis spectroscopy is of limited value for the structural identification or quantification of this compound itself. However, this technique can become useful if the amine is derivatized with a chromophore-containing reagent, a strategy sometimes employed for quantification purposes in specific analytical methods. rsc.org

Lack of Available Research Data Precludes Article Generation on this compound

Following a comprehensive and targeted search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is no publicly available scientific literature containing the specific data required to construct the requested article. The instructions mandated a strict focus on this compound and the inclusion of detailed research findings and data tables for the specified computational analyses.

Searches were conducted to find information for each of the outlined sections:

Computational and Theoretical Investigations on 3,3,3 Trifluoro 2 Methylpropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction:No papers or datasets were found that presented quantum chemical calculations on the electronic structure or reactivity predictions for 3,3,3-Trifluoro-2-methylpropan-1-amine.

Without foundational research data, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the user's explicit and detailed outline. To proceed would require speculation or the use of data from analogous but distinct compounds, which would violate the core instruction to focus solely on this compound.

Therefore, the generation of the requested article cannot be completed at this time.

Conclusion and Future Directions in Research on 3,3,3 Trifluoro 2 Methylpropan 1 Amine

Summary of Key Research Findings and Methodological Advancements

Research into the synthesis of trifluoromethylated aliphatic amines has yielded a diverse array of methodologies, each with distinct advantages and limitations. These advancements are critical for accessing compounds like 3,3,3-Trifluoro-2-methylpropan-1-amine.

Key advancements include the development of asymmetric and catalytic methods that provide access to chiral trifluoromethylated amines with high enantioselectivity. nih.gov Organocatalysis and transition-metal catalysis have emerged as powerful tools in this regard. nih.gov For instance, the catalytic enantioselective isomerization of trifluoromethyl imines represents a significant step forward. nih.gov

More recently, light-driven synthetic methods have gained prominence, offering mild and sustainable reaction conditions. rsc.orgrsc.orgresearchgate.net These photoredox and metallaphotoredox-catalyzed transformations enable the direct installation of trifluoromethyl groups onto various aliphatic frameworks. rsc.orgrsc.orgresearchgate.net Such approaches are modular and utilize readily available starting materials, enhancing the accessibility of complex trifluoromethylated amines. rsc.orgrsc.orgresearchgate.net

Biocatalytic strategies are also at the forefront of innovation, employing engineered enzymes to catalyze the synthesis of enantioenriched α-trifluoromethyl amines. nih.gov These methods offer high selectivity and operate under environmentally benign conditions. nih.gov

A comparative overview of selected synthetic methodologies applicable to the synthesis of chiral trifluoromethylated amines is presented in the table below.

MethodologyCatalyst/ReagentKey FeaturesPotential Applicability to this compound
Catalytic Asymmetric Isomerization Chiral organic catalysts (e.g., cinchona alkaloids)High enantioselectivity for both aryl and alkyl trifluoromethyl imines.Applicable for the enantioselective synthesis of the chiral center in the target molecule.
Light-Driven Synthesis Photoredox catalysts (e.g., iridium or ruthenium complexes)Mild reaction conditions, use of simple starting materials.Could be adapted for the direct trifluoromethylation of a suitable precursor.
Biocatalytic N-H Insertion Engineered cytochrome cHigh enantioselectivity, sustainable approach.Potentially applicable for creating the chiral amine from a corresponding diazo compound.

Identification of Remaining Challenges in Synthesis and Application

Despite significant progress, the synthesis and application of trifluoromethylated aliphatic amines, including this compound, still present considerable challenges.

The selective and efficient synthesis of structurally complex trifluoromethylated aliphatic amines remains a primary hurdle. rsc.orgrsc.orgresearchgate.net Many existing methods require specialized starting materials or suffer from limited substrate scope. Furthermore, achieving high diastereoselectivity in molecules with multiple stereocenters is often difficult.

Another challenge lies in the development of scalable and cost-effective synthetic routes . While many elegant catalytic methods have been developed in academic laboratories, their translation to industrial-scale production can be hampered by the cost and sensitivity of catalysts and reagents.

In terms of applications, a significant challenge is the limited understanding of the specific biological effects of many trifluoromethylated compounds. While the general benefits of the trifluoromethyl group are recognized, the precise interactions of specific molecules like this compound with biological targets are often not well-characterized, hindering their rational design as therapeutic agents.

Prospective Research Avenues and Emerging Methodologies

The future of research on this compound and related compounds will likely focus on overcoming the aforementioned challenges through the development of novel synthetic strategies and a deeper exploration of their application potential.

Emerging methodologies that hold promise include the continued development of photoredox catalysis with a focus on expanding the substrate scope and improving reaction efficiency. The use of earth-abundant metal catalysts in these transformations is also a key area of future research.

Flow chemistry presents a promising avenue for the scalable and safe synthesis of trifluoromethylated amines. The precise control over reaction parameters offered by flow reactors can lead to improved yields and selectivities, as well as easier handling of potentially hazardous reagents.

Furthermore, the integration of computational modeling and machine learning into the design of synthetic routes and the prediction of compound properties is expected to accelerate the discovery of new and efficient methodologies.

Potential for Novel Applications in Advanced Organic and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group position compounds like this compound as valuable building blocks for advanced applications in organic and medicinal chemistry.

In medicinal chemistry , this amine can serve as a key synthon for the development of novel pharmaceuticals. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, potentially leading to improved pharmacokinetic profiles. rsc.orgrsc.orgresearchgate.net Its incorporation into bioactive scaffolds could lead to the discovery of new treatments for a range of diseases.

In advanced organic synthesis , this compound can be utilized as a versatile building block for the construction of more complex fluorinated molecules. Its primary amine functionality allows for a wide range of chemical transformations, enabling the synthesis of novel ligands for catalysis, functional materials, and agrochemicals.

The development of new synthetic routes and a deeper understanding of the structure-activity relationships of derivatives of this compound will undoubtedly unlock its full potential in these and other emerging fields.

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 3,3,3-Trifluoro-2-methylpropan-1-amine?

Answer:
The synthesis of trifluoromethylated amines like this compound often involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution of halogenated precursors with ammonia or amine derivatives under controlled pH and temperature (e.g., 40–60°C in anhydrous THF) to minimize side reactions .
  • Reductive amination of trifluoromethyl ketones using sodium cyanoborohydride (NaBH3CN) in methanol, with monitoring by TLC or HPLC to optimize yield .
  • Safety note : Use inert atmospheres (N2/Ar) to prevent oxidation of intermediates, as fluorinated compounds are often sensitive to moisture .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics in nucleophilic substitutions?

Answer:
The strong electron-withdrawing nature of the -CF3 group increases electrophilicity at adjacent carbons, accelerating nucleophilic attack. However, steric hindrance from the trifluoromethyl and methyl groups can reduce accessibility. Computational studies (DFT or MD simulations) are recommended to model transition states and predict regioselectivity. For example:

  • DFT calculations can quantify activation energies for SN2 vs. SN1 pathways in fluorinated amines .
  • Kinetic isotopic effects (KIE) experiments using deuterated reagents may clarify mechanistic pathways .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 19F NMR : To confirm the presence and environment of fluorine atoms (δ ~ -60 to -80 ppm for CF3 groups) .
  • GC-MS/EI-MS : For purity assessment and fragmentation pattern analysis (e.g., m/z peaks corresponding to [M-CH3]+ or [M-NH2]+) .
  • IR Spectroscopy : Detection of N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced: How can contradictions in reported solubility data for fluorinated amines be resolved?

Answer:
Discrepancies often arise from solvent polarity and measurement conditions. Systematic studies should:

  • Use HPLC-grade solvents with controlled water content.
  • Employ dynamic light scattering (DLS) to assess aggregation in polar solvents like DMSO or H2O .
  • Compare experimental data with COSMO-RS simulations to predict solubility based on molecular charge distribution .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps, as amine vapors may irritate mucous membranes .
  • Spill management : Neutralize spills with dilute acetic acid (5% v/v) and absorb with vermiculite .

Advanced: What role does this compound play in medicinal chemistry as a bioisostere?

Answer:
The CF3 group enhances metabolic stability and lipophilicity, making it a valuable bioisostere for methyl or ethyl groups. Applications include:

  • Enzyme inhibition : Fluorinated amines mimic natural substrates in binding pockets (e.g., kinase inhibitors) .
  • PET tracers : 18F-labeled derivatives can be synthesized via nucleophilic fluorination for imaging studies .
  • In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Basic: How can reaction yields be optimized for large-scale synthesis of fluorinated amines?

Answer:

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions in biphasic systems .
  • Temperature control : Gradual addition of reagents at 0–5°C minimizes exothermic side reactions.
  • Workup : Liquid-liquid extraction with CH2Cl2/H2O (3:1) followed by rotary evaporation improves recovery .

Advanced: What computational tools are effective for predicting the environmental fate of fluorinated amines?

Answer:

  • EPI Suite : Estimates biodegradation half-lives and bioaccumulation potential.
  • Molecular docking : Predicts interactions with environmental receptors (e.g., soil enzymes) .
  • Ecotoxicity modeling : Use QSAR models to assess acute toxicity to aquatic organisms (e.g., Daphnia magna) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.